(S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Attachment of the Ethanamine Moiety: The ethanamine group is attached via nucleophilic substitution reactions, often using alkyl halides or tosylates as intermediates.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the ethanamine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine: The free base form without the hydrochloride salt.
®-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride: The enantiomer with a different stereochemistry.
1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride: The racemic mixture containing both enantiomers.
Uniqueness
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9ClF3N3 |
---|---|
Molecular Weight |
227.61 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-12-6(13-3-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
UMNMHVJWNPIIAH-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(N=C1)C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C1=CN=C(N=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.